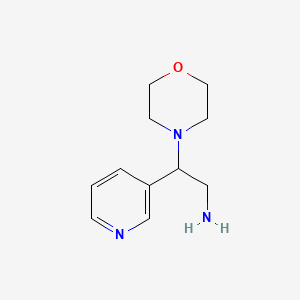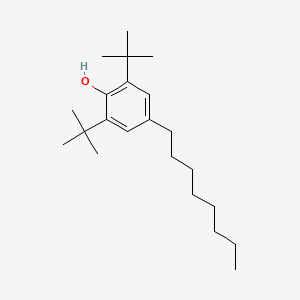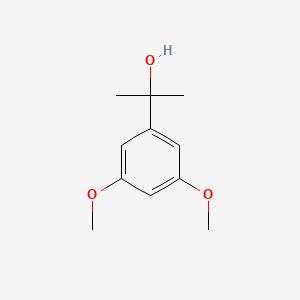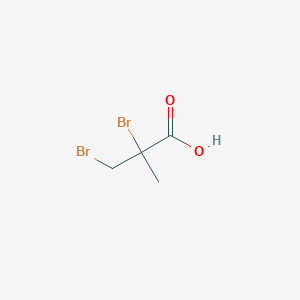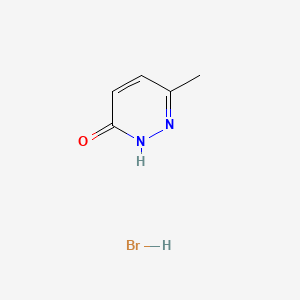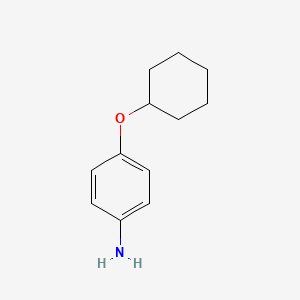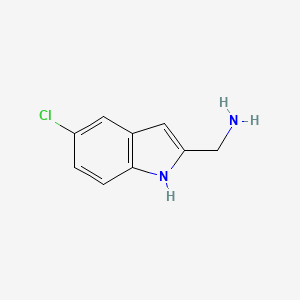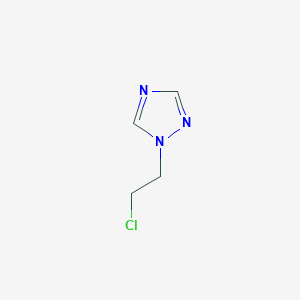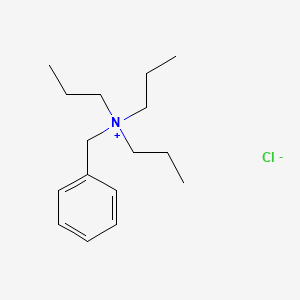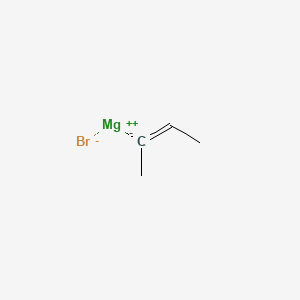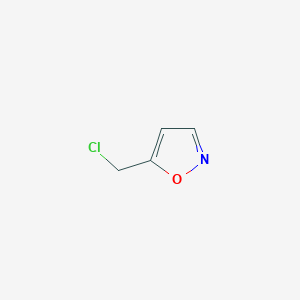
5-(Chlorométhyl)isoxazole
Vue d'ensemble
Description
5-(Chloromethyl)isoxazole is a chemical compound with the molecular formula C4H4ClNO . It is commonly used in laboratory experiments and scientific research. It is a functionalized heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms.
Synthesis Analysis
A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene has been proposed . This synthesis is effective for oximes of both aromatic and aliphatic aldehydes . The method is based on the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom .Molecular Structure Analysis
The molecular weight of 5-(Chloromethyl)isoxazole is 117.53 . The InChI code is 1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 .Chemical Reactions Analysis
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .Physical And Chemical Properties Analysis
5-(Chloromethyl)isoxazole appears as a white to tan powder or crystals . Its melting point ranges from 95.8 to 100.5 degrees Celsius .Applications De Recherche Scientifique
Synthèse de composés organiques
Le 5-(Chlorométhyl)isoxazole sert d'intermédiaire clé dans la synthèse de divers composés organiques. Sa réactivité avec les aldoximes, facilitée par un système oxydant, permet la création de 3-organyl-5-(chlorométhyl)isoxazoles, qui peuvent être utilisés dans la synthèse de molécules plus complexes .
Recherche pharmaceutique
Les isoxazoles, y compris les dérivés du this compound, ont été étudiés pour leur potentiel en tant qu'inhibiteurs de l'acétylcholinestérase (AChE), qui sont couramment utilisés dans le traitement de la maladie d'Alzheimer. Cela suggère que le this compound pourrait être un composé précieux dans le développement de nouveaux produits pharmaceutiques .
Conception bio-informatique
Les dérivés du composé ont été impliqués dans des études de conception bio-informatique pour évaluer leur efficacité en tant qu'inhibiteurs de l'AChE. Cela implique des études d'amarrage moléculaire pour comprendre comment ces composés interagissent avec le site actif de l'AChE .
Enseignement de la chimie
En tant que composé qui peut être synthétisé par une procédure monotope, le this compound peut servir d'outil pédagogique pour l'enseignement des techniques de synthèse en chimie organique .
Safety and Hazards
5-(Chloromethyl)isoxazole may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .
Mécanisme D'action
Target of Action
5-(Chloromethyl)isoxazole is a type of isoxazole derivative . Isoxazole derivatives are known to exhibit various biological activities and are constituents of the structures of many medications . They are often used as building blocks for the introduction of an isoxazole fragment into various molecules via nucleophilic substitution of the halogen atom . .
Mode of Action
It is known that isoxazole derivatives, including 5-(chloromethyl)isoxazole, can interact with various biological targets through nucleophilic substitution of the halogen atom . This interaction can result in changes to the target molecules, potentially influencing their function.
Biochemical Pathways
Isoxazole derivatives are known to be involved in various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the biological activities associated with isoxazole derivatives, it is likely that 5-(chloromethyl)isoxazole could have various effects at the molecular and cellular level .
Propriétés
IUPAC Name |
5-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCMYKGUHKUPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397439 | |
| Record name | 5-(Chloromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57777-33-0 | |
| Record name | 5-(Chloromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 5-(Chloromethyl)isoxazoles?
A1: Two main synthetic approaches are highlighted in the research:
- From Aldoximes and 2,3-Dichloropropene: [, , ] This one-pot synthesis involves the reaction of an aldoxime with 2,3-dichloropropene in the presence of a base. This method is praised for its simplicity and efficiency.
- From Nitrile Oxides and Dichloropropenes: [] This method utilizes a [3+2] cycloaddition reaction between a nitrile oxide and either 2,3-dichloroprop-1-ene or 1,3-dichloroprop-1-ene. The regioselectivity of this reaction, leading to either the 5- or 4-(chloromethyl)isoxazole isomer, is influenced by the steric hindrance of the dichloropropene substrate.
Q2: What makes 5-(Chloromethyl)isoxazoles useful intermediates in organic synthesis?
A2: The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various substituents at the 5-position of the isoxazole ring, creating a diverse range of substituted isoxazoles. [] For instance, they can react with phenols to form ethers, as demonstrated in the synthesis of 2-alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles. []
Q3: Are there any challenges associated with the synthesis of 5-(Chloromethyl)isoxazoles?
A3: Yes, regioselectivity can be a challenge, especially when using the [3+2] cycloaddition approach. The specific dichloropropene isomer used influences whether the 5- or 4-(chloromethyl)isoxazole is formed. Research highlights that steric hindrance at the terminal carbon of the alkene in the dichloropropene plays a key role in determining the major product. []
Q4: How do researchers study and predict the regioselectivity of these reactions?
A4: Alongside experimental observations, computational chemistry methods, including quantum chemical calculations, are employed to investigate and rationalize the observed regioselectivity. These calculations provide insights into the reaction mechanisms and help predict the preferred reaction pathway based on the structure of the reactants. []
Q5: Where can I find further information on the synthesis and applications of 5-(Chloromethyl)isoxazoles?
A5: The provided research articles [, , , ] offer a valuable starting point for delving deeper into this topic. Exploring scientific databases like SciFinder, Reaxys, and Web of Science using keywords such as "5-(chloromethyl)isoxazole," "isoxazole synthesis," and "cycloaddition" can provide additional research articles and reviews.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




